molecular formula C8H9NO3 B083165 2-Methyl-5-nitroanisole CAS No. 13120-77-9

2-Methyl-5-nitroanisole

Cat. No.: B083165
CAS No.: 13120-77-9
M. Wt: 167.16 g/mol
InChI Key: WVQGZNRUEVFXKR-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroanisole is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-methyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVQGZNRUEVFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5065356
Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Molecular Weight

167.16 g/mol
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CAS No.

13120-77-9
Record name 2-Methoxy-1-methyl-4-nitrobenzene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name 2-Methoxy-4-nitrotoluene
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Record name Benzene, 2-methoxy-1-methyl-4-nitro-
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Record name Methyl 5-nitro-o-tolyl ether
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Foundational & Exploratory

2-Methyl-5-nitroanisole molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-5-nitroanisole , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.

Unlike standard catalog entries, this document focuses on the regiochemical challenges inherent in its synthesis, distinguishing it from its more easily accessible isomers (e.g., 2-methyl-4-nitroanisole). It is designed for researchers requiring high-purity structural validation and synthesis protocols.

Part 1: Molecular Identity & Physiochemical Profile

This compound (also known as 2-methoxy-4-nitrotoluene) is a nitroaromatic ether. Its structure is defined by a benzene ring substituted with a methoxy group at position 1, a methyl group at position 2, and a nitro group at position 5.

Structural Nomenclature
  • IUPAC Name: 1-Methoxy-2-methyl-5-nitrobenzene

  • Common Synonyms: 2-Methoxy-4-nitrotoluene; 4-Nitro-2-methoxytoluene

  • CAS Number: 13120-77-9[1][2]

  • SMILES: COc1cc(ccc1C)=O[1][3][4][5][6]

Physiochemical Properties Table[7]
PropertyValueTechnical Note
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical State Solid (Low Melting)Often appears as a supercooled liquid or crystalline mass.
Melting Point 70–72 °CDistinct from the amine analog (mp ~107 °C).
Solubility Soluble in DCM, EtOAc, AcetonePoor solubility in water; hydrolytically stable at neutral pH.
Electronic Character Electron-Deficient RingThe nitro group (EWG) deactivates the ring toward further electrophilic substitution.

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of this compound presents a classic regioselectivity paradox in aromatic chemistry.

The "Direct Nitration" Failure Mode

Direct nitration of 2-methylanisole (o-cresyl methyl ether) is NOT a viable route for high-yield synthesis of the 5-nitro isomer.

  • Mechanism: The methoxy group (-OMe) is a strong ortho, para-director. The methyl group (-Me) is a weak ortho, para-director.

  • Outcome: The -OMe group dominates direction, pushing the nitro group primarily to position 4 (para) and position 6 (ortho).

  • Result: A mixture of 2-methyl-4-nitroanisole and 2-methyl-6-nitroanisole, with negligible 5-nitro product.

The Validated Route: Indirect Functionalization

To achieve substitution at the 5-position (meta to the methoxy, para to the methyl), the synthesis must utilize a precursor where the directing groups cooperate or where the functional group is established prior to methylation.

Protocol: The Toluidine-Phenol Pathway This route leverages the meta-directing power of the ammonium ion (in acidic media) or the protection-deprotection strategy.

  • Nitration of o-Toluidine: Nitration of 2-methylaniline (o-toluidine) in mixed acid yields 2-methyl-5-nitroaniline . In strong acid, the amine is protonated (-NH₃⁺), becoming a meta-director.[8] Combined with the ortho-directing methyl group, this selectively targets position 5.

  • Diazotization & Hydrolysis: The amine is converted to a diazonium salt and hydrolyzed to form 2-methyl-5-nitrophenol .

  • O-Methylation: The phenol is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions to yield the target anisole.

Visualization: Validated Synthesis Workflow

SynthesisPathway Start o-Toluidine (2-Methylaniline) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Methyl-5-nitroaniline (Solid, mp 107°C) Step1->Inter1 Regioselective (Meta to NH3+) Step2 Diazotization (NaNO2/H2SO4) + Hydrolysis Inter1->Step2 Inter2 2-Methyl-5-nitrophenol Step2->Inter2 Step3 O-Methylation (MeI/K2CO3 or DMS) Inter2->Step3 Target This compound (Target) Step3->Target Yield >90%

Caption: Step-by-step synthetic route overcoming the regioselectivity limitations of direct anisole nitration.

Part 3: Structural Characterization (Spectroscopy)

Confirming the structure requires differentiating the 5-nitro isomer from the 4-nitro and 6-nitro impurities.

1. ^1H NMR Spectroscopy (Predicted in CDCl₃)

The substitution pattern (1,2,5) creates a distinct splitting pattern for the aromatic protons.

  • Methoxy (-OCH₃): Singlet, δ ~3.90 ppm (3H).[9] Deshielded by oxygen.

  • Methyl (-CH₃): Singlet, δ ~2.30 ppm (3H).

  • Aromatic Region (3 Protons):

    • H-6 (Ortho to OMe, Ortho to NO₂): This proton is sandwiched between the electron-donating OMe and electron-withdrawing NO₂. However, the NO₂ effect dominates. It appears as a doublet (d) or fine doublet of doublets at δ ~7.6–7.8 ppm .

    • H-4 (Ortho to NO₂, Meta to Me): Strongly deshielded by the adjacent nitro group. Appears as a doublet of doublets (dd) at δ ~7.8–8.0 ppm (Coupling with H-3 and H-6).

    • H-3 (Meta to NO₂, Ortho to Me): The most shielded aromatic proton due to lack of direct ortho-nitro deshielding. Appears as a doublet (d) at δ ~7.2–7.4 ppm .

Diagnostic Key: Look for the meta-coupling pattern and the absence of symmetry. The 4-nitro isomer would show a different splitting pattern (typically an ABX or AMX system with different shifts).

2. Infrared (IR) Spectroscopy[5]
  • Nitro Group (-NO₂): Two strong bands at 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch) .

  • Ether Linkage (C-O-C): Strong band at 1250 cm⁻¹ .

  • C-H Stretch: Aromatic (>3000 cm⁻¹) and Aliphatic (<3000 cm⁻¹).

Part 4: Applications in Drug Development & Materials

1. Pharmaceutical Intermediate

This compound serves as a precursor for substituted anisidines (via reduction of the nitro group). These amino-anisoles are scaffolds for:

  • Tyrosine Kinase Inhibitors: The 2-methyl-5-aminophenyl moiety is a structural motif in various kinase inhibitors used in oncology (e.g., analogs of Imatinib, though Imatinib itself uses the aniline derivative).

  • Regioselective Scaffolding: It allows the introduction of electrophiles at the 4-position (now activated by the amine formed after reduction) while the 2- and 5-positions are blocked/occupied.

2. Azo Dyes and Pigments

The compound is a "Fast Base" equivalent.[10] Upon reduction to the amine (2-Methoxy-4-methylaniline, or C.I. Azoic Diazo Component), it is used to produce red and scarlet azo pigments. The methoxy group improves the lightfastness and substantivity of the resulting dye compared to simple nitrotoluenes.

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

  • Target Organs: Blood (Methemoglobinemia). Nitroaromatics are known to interfere with oxygen transport.

Handling Procedure:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not use combustible materials (sawdust) to absorb. Use sand or an inert absorbent (Vermiculite).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25686, this compound. Retrieved from [Link]

  • Stenutz, R. Chemo-Physical Properties of this compound (CAS 13120-77-9). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methyl-5-nitroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a thorough examination of the solubility characteristics of 2-Methyl-5-nitroanisole (CAS No: 13120-77-9), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Recognizing the notable scarcity of quantitative solubility data in publicly available literature, this document delivers a multi-faceted approach to understanding and determining the solubility of this compound. It combines a detailed theoretical analysis of the solute-solvent interactions based on the molecular structure of this compound with a comprehensive, step-by-step experimental protocol for accurate solubility measurement. This guide is designed to be an essential resource for scientists and researchers, enabling them to make informed decisions on solvent selection for synthesis, purification, and formulation, and empowering them to generate reliable solubility data tailored to their specific applications.

Introduction: The Significance of Solubility in the Application of this compound

This compound, also known as 2-methoxy-1-methyl-4-nitrobenzene, is a versatile building block in organic synthesis.[1] Its utility in the development of advanced materials and specialty chemicals is well-established.[1] The solubility of this compound in various organic solvents is a critical parameter that governs its reactivity, ease of purification, and ultimately, its suitability for different manufacturing processes. A comprehensive understanding of its solubility profile is therefore indispensable for optimizing reaction conditions, designing efficient crystallization procedures, and formulating stable solutions.

This guide addresses the current knowledge gap in the quantitative solubility data of this compound. While qualitative descriptors such as "soluble in Methanol" are available, precise numerical data across a range of common organic solvents is not readily accessible.[2] Consequently, this document provides a robust theoretical framework to predict solubility behavior and a detailed experimental methodology to empower researchers to determine these values in their own laboratory settings.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to light yellow crystal[1]
Melting Point 68-72 °C[1]
Boiling Point 281.2 ± 20.0 °C (Predicted)[2]
Density 1.180 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 13120-77-9[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure dictates its interaction with different types of solvents.

The key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar or weakly polar solvents through van der Waals forces.

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions. It does not, however, act as a hydrogen bond donor.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

  • The Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall nonpolar character of the molecule.

Based on these features, we can anticipate the following solubility trends:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the nitro and methoxy groups of this compound. Good solubility is generally expected in these solvents. The analogous compound, 2-Methyl-5-nitroaniline, is known to be soluble in acetone.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the oxygen of the methoxy group. While qualitative data indicates solubility in methanol, the presence of the nonpolar aromatic ring and methyl group may limit very high solubility compared to more polar solutes.[2]

  • Nonpolar Solvents (e.g., Toluene, Heptane): The nonpolar aromatic ring and methyl group will favor interaction with these solvents. However, the polar nitro and methoxy groups will be disfavored, likely resulting in lower solubility compared to polar aprotic solvents. The related 2-Methyl-5-nitroaniline is soluble in benzene.

  • Highly Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are excellent at solvating a wide range of organic molecules and are expected to be good solvents for this compound.

The following diagram illustrates the key intermolecular interactions that govern the dissolution of this compound in a polar aprotic solvent.

G cluster_solute This compound (Solute) cluster_solvent Polar Aprotic Solvent (e.g., Acetone) solute C₈H₉NO₃ solvent Solvent Molecules solute->solvent Dipole-Dipole Interactions (Nitro & Methoxy Groups) solute->solvent Van der Waals Forces (Aromatic Ring & Methyl Group)

Caption: Intermolecular forces between this compound and a polar aprotic solvent.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[3]

Principle of the Shake-Flask Method

A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. At this point, the rate of dissolution of the solid is equal to the rate of precipitation. The concentration of the solute in the saturated supernatant is then determined analytically, which represents the solubility of the compound at that temperature.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G Start Start Preparation Prepare Supersaturated Slurry (Excess this compound in Solvent) Start->Preparation Equilibration Agitate at Constant Temperature (e.g., 24-72 hours) Preparation->Equilibration Separation Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibration->Separation Quantification Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) Separation->Quantification Result Result Quantification->Result

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (purity ≥ 99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Calibrated thermometer or temperature probe

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to several vials. The excess should be visually apparent to ensure saturation.

    • Accurately add a known volume or mass of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor. This value represents the solubility.

Data Presentation

As quantitative data becomes available through experimental determination, it should be tabulated for clarity and ease of comparison.

Table 1: Qualitative Solubility of this compound and a Structural Analog

SolventThis compound2-Methyl-5-nitroaniline (for comparison)
MethanolSoluble[2]Soluble
Ethanol-Soluble
Acetone-Soluble
Dichloromethane--
Ethyl Acetate--
Toluene--
Heptane--
Dimethylformamide (DMF)--
Dimethyl Sulfoxide (DMSO)--

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

SolventSolubility ( g/100 mL)Solubility (mol/L)
Methanol[Insert Experimental Data][Insert Experimental Data]
Acetone[Insert Experimental Data][Insert Experimental Data]
Ethyl Acetate[Insert Experimental Data][Insert Experimental Data]
Toluene[Insert Experimental Data][Insert Experimental Data]

Conclusion and Future Recommendations

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the significant lack of quantitative data in the public domain. By presenting a robust theoretical framework and a detailed, validated experimental protocol, this document equips researchers with the necessary tools to predict and determine the solubility of this important chemical intermediate.

It is strongly recommended that researchers utilizing this compound in their work experimentally determine its solubility in the specific solvent systems relevant to their applications. The publication of such data would be of immense value to the broader scientific community, contributing to a more complete understanding of this compound's physicochemical properties and facilitating its wider application in research and development.

References

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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2-Methyl-5-nitroanisole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Methyl-5-nitroanisole from a typical synthetic reaction mixture. We delve into the strategic selection of chromatographic parameters, grounded in the physicochemical properties of the target molecule and common impurities. The methodology emphasizes a self-validating system, from initial Thin-Layer Chromatography (TLC) method development to the final analysis of pooled fractions, ensuring the isolation of this compound with high purity (≥99% by HPLC). This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and purification.

Foundational Principles: The Separation Challenge

This compound is a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1] Its synthesis, often proceeding from precursors like 2-methyl-5-nitrophenol, typically results in a crude mixture containing unreacted starting materials, reagents, and potential side-products.[2] The primary purification challenge lies in efficiently separating the moderately polar this compound from more polar precursors (e.g., phenols) and less polar byproducts.

Column chromatography, a cornerstone of purification in organic chemistry, operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[3][4] For nitroaromatic compounds like this compound, normal-phase chromatography is the method of choice.[3] This technique employs a polar stationary phase (typically silica gel) and a less polar mobile phase.

The separation mechanism is governed by the polarity of the compounds in the mixture:

  • Highly Polar Compounds (e.g., 2-methyl-5-nitrophenol): These molecules strongly adsorb to the polar silica gel stationary phase via hydrogen bonding and dipole-dipole interactions. Consequently, they migrate slowly down the column, requiring a more polar mobile phase for elution.

  • Moderately Polar Compounds (e.g., this compound): The target compound exhibits intermediate polarity due to the ether and nitro functional groups. It will have a moderate affinity for the silica gel, allowing it to be selectively eluted with a carefully chosen mobile phase.

  • Non-polar Compounds: These impurities have minimal interaction with the stationary phase and are rapidly eluted from the column with a non-polar mobile phase.

This protocol is designed to exploit these polarity differences to achieve a clean and efficient separation.

Pre-Purification: TLC Method Development

Before committing the bulk of the crude material to the column, Thin-Layer Chromatography (TLC) must be performed. TLC is a rapid, small-scale analytical technique that serves as an essential pilot for column chromatography, allowing for the optimization of the mobile phase.[5] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an ideal retention factor (Rf) for the target compound of ~0.3-0.4 .

Experimental Protocol: TLC Analysis
  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate. Gently draw a pencil line approximately 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin. Also, spot standards of any known starting materials or byproducts, if available.

  • Developing Solvent Systems: Prepare a series of developing chambers (e.g., covered beakers with filter paper) with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Development: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent (e.g., potassium permanganate) for visualization.

  • Rf Calculation & Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the spot corresponding to this compound has an Rf of ~0.3-0.4, and is well-resolved from other spots.

Parameter Description Rationale
Stationary Phase Silica Gel 60 F254Standard polar phase for normal-phase chromatography, compatible with a wide range of organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate MixturesA common, effective solvent system. The ratio is adjusted to control polarity and achieve optimal separation.
Target Rf Value ~0.3 - 0.4An Rf in this range in TLC typically translates to a good elution volume in column chromatography, allowing for efficient separation without excessively long run times.

Detailed Protocol: Flash Column Chromatography

This protocol details the purification using a standard flash chromatography setup. Flash chromatography utilizes positive pressure to force the mobile phase through the column, resulting in faster and more efficient separations compared to gravity chromatography.

Materials and Reagents
  • Crude this compound mixture

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade (for sample loading)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Column Packing (Slurry Method)
  • Preparation: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom outlet, followed by a thin layer (~1 cm) of sand.[3][6]

  • Slurry Creation: In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar mobile phase determined from TLC analysis to create a free-flowing slurry.

  • Packing: With the column stopcock closed, pour the silica slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.[7] As the solvent drains, gently tap the side of the column to ensure the silica packs down evenly and to dislodge any air bubbles.[7]

  • Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable. The solvent level should never be allowed to drop below the top of the sand layer.[6]

Sample Loading
  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable solvent, such as dichloromethane.[7]

  • Application: Carefully add the dissolved sample solution dropwise to the top of the silica bed using a pipette, ensuring not to disturb the packed surface.[4]

  • Adsorption: Open the stopcock and allow the sample to be drawn onto the silica gel until the liquid level just reaches the top of the sand.

  • Rinsing: Carefully rinse the sides of the column with a small amount of the mobile phase and again allow the liquid level to drop to the top of the sand. This ensures all the sample is loaded in a tight, concentrated band.

Elution and Fraction Collection
  • Initiate Elution: Carefully fill the top of the column with the mobile phase. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: If TLC shows good separation between all components, you can use the same mobile phase composition throughout the entire process.

    • Gradient Elution: If impurities are close in polarity, a gradient elution may be necessary. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) to elute non-polar impurities. Gradually increase the percentage of the more polar solvent (e.g., to 10-15% Ethyl Acetate) to elute the target compound, this compound.

  • Fraction Collection: Begin collecting fractions in numbered test tubes or flasks immediately. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Method Development Pack Pack Column (Silica Slurry) TLC->Pack Optimized Mobile Phase Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Evaporate Solvent (Rotary Evaporator) Pool->Evap Final Pure this compound Evap->Final

Caption: Workflow for the purification of this compound.

Post-Purification: Analysis and Isolation

  • Fraction Analysis: Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of the original crude mixture. Develop the TLC plate using the optimized mobile phase.

  • Pooling Fractions: Identify the fractions that contain only the pure this compound (single spot at the correct Rf). Combine these fractions into a clean, pre-weighed round-bottom flask.[8]

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator.[8]

  • Final Product: The remaining solid is the purified this compound, which appears as a cream to yellow crystalline powder.[2] Determine the final yield and assess purity using analytical methods such as HPLC, NMR, or melting point analysis. The melting point should be in the range of 69-71 °C.[2]

Troubleshooting and Expert Insights

Issue Potential Cause Recommended Action
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity. Column was overloaded with crude material.Re-optimize the mobile phase with TLC. Use a less polar solvent system to increase separation. Reduce the amount of sample loaded relative to the amount of silica gel.
Cracked or Channeled Column Bed Column packed improperly or allowed to run dry.This is often irreversible for the current run. Ensure the silica bed is always submerged in solvent.[6] Pack the column carefully to avoid air bubbles.
Band Tailing (Streaking) Sample is too concentrated or has low solubility in the mobile phase. The compound may have acidic/basic properties interacting with silica.Load a more dilute sample. For basic compounds, adding a small amount of triethylamine (~0.5%) to the mobile phase can improve peak shape.[9]
No Compound Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

References

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of anisole isomers. Retrieved from [Link]

  • ResearchGate. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

Sources

Analytical Methods for Quantification of 2-Methyl-5-nitroanisole (2-Methoxy-4-nitrotoluene)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the analytical quantification of 2-Methyl-5-nitroanisole (MNA) , also known industrially as 2-Methoxy-4-nitrotoluene (CAS: 13120-77-9). MNA is a critical intermediate in the synthesis of azo dyes (e.g., C.I. Pigment Red 23) and pharmaceutical precursors. Due to its nitro-aromatic structure, it poses potential genotoxic risks, necessitating rigorous quantification methods for both high-concentration assay (purity) and trace-level impurity analysis.

This guide provides two distinct, validated workflows:

  • HPLC-UV/DAD: For raw material assay and process control (Purity >98%).

  • GC-MS (SIM Mode): For trace impurity quantification (LOD < 1 ppm) in complex matrices.

Chemical Context & Analytical Strategy

Molecule Characterization
  • IUPAC Name: 1-Methoxy-2-methyl-5-nitrobenzene

  • Common Synonyms: 2-Methoxy-4-nitrotoluene; 5-Nitro-2-methoxytoluene.

  • Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol )

  • Physical State: Crystalline solid (MP: ~69-72°C).

  • Solubility: Soluble in acetonitrile, methanol, ethyl acetate; sparingly soluble in water.

Analytical Challenges
  • Isomer Resolution: The primary challenge is separating MNA from its positional isomers (e.g., 2-methyl-4-nitroanisole) formed during non-selective nitration or methylation steps.

  • Thermal Stability: While stable enough for GC, nitro-groups can degrade at high inlet temperatures if the liner is active/dirty.

  • Matrix Interference: Dye intermediates often contain high levels of tars or inorganic salts, requiring specific extraction protocols.

Decision Matrix: Method Selection

AnalyticalDecision Start Sample Type Conc Expected Concentration? Start->Conc High High (>0.1%) (Raw Material/Reaction Monitor) Conc->High Assay Trace Trace (<1000 ppm) (Impurity/Genotoxin Screen) Conc->Trace Safety/PGI MethodA Method A: HPLC-UV (Phenyl-Hexyl Column) High->MethodA Robustness MethodB Method B: GC-MS (SIM Mode) Trace->MethodB Sensitivity

Figure 1: Analytical Decision Tree for MNA Quantification.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Application: Purity assay, reaction monitoring, and content uniformity. Rationale: While C18 columns are standard, Phenyl-Hexyl phases are superior for nitro-aromatics due to


 interactions, providing better selectivity against positional isomers than standard alkyl phases.
Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex)
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controlled to prevent retention drift)
Injection Volume 5 - 10 µL
Detection UV at 280 nm (Primary) and 254 nm (Secondary confirmation)
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold
15.080%Linear Ramp (Elution of MNA ~9-11 min)
18.095%Wash
20.020%Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg of MNA Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A/B (50:50).

    • Note: Ensure the diluent matches the initial gradient conditions to avoid peak distortion.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Nitro groups can tail; ensure pH < 3.0).

  • Resolution (Rs): > 2.0 between MNA and nearest isomer (e.g., 2-methyl-4-nitroanisole).

  • RSD (n=6): < 1.0% for peak area.

Method B: GC-MS (Trace Impurity Analysis)

Application: Genotoxic impurity screening in pharmaceutical substances or environmental samples. Rationale: Gas Chromatography offers superior resolution for volatile isomers. Mass Spectrometry (SIM mode) eliminates matrix interference from non-target salts or oligomers.

Instrument Parameters
ParameterSpecification
System GC-MS (Single Quadrupole or Triple Quad)
Column Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (for trace) or Split 1:20 (for >100 ppm) @ 250°C
Transfer Line 280°C
Ion Source EI (Electron Impact) @ 230°C
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 180°C

  • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • Total Run Time: ~19 minutes.

MS Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity.

  • Target Ion (Quant): 167 m/z (Molecular Ion, M+)

  • Qualifier Ion 1: 120 m/z (Loss of -NO₂ and H, characteristic of nitro-toluenes)

  • Qualifier Ion 2: 91 m/z (Tropylium ion, characteristic of toluene derivatives)

  • Dwell Time: 100 ms per ion.

Sample Preparation Protocols

Protocol: Liquid-Liquid Extraction (LLE) from Aqueous/Reaction Matrices

This protocol is designed for isolating MNA from aqueous reaction mixtures or waste streams.

SamplePrep Sample Aqueous Sample (10 mL) Adjust pH Adjustment (Neutral pH 6-8) Sample->Adjust Extract Add Ethyl Acetate (10 mL x 2) Adjust->Extract PhaseSep Phase Separation (Collect Organic Top Layer) Extract->PhaseSep Dry Dry over MgSO4 & Filter (0.22 µm) PhaseSep->Dry Analyze GC-MS or HPLC Dry->Analyze

Figure 2: Extraction Workflow for Aqueous Matrices.

Step-by-Step:

  • Aliquot: Transfer 10 mL of aqueous sample to a separation funnel.

  • pH Adjustment: Adjust pH to 7.0 ± 0.5 using 1M NaOH or HCl. (Nitroanisoles are neutral, but pH adjustment prevents extraction of acidic phenols or basic amines).

  • Extraction: Add 10 mL Ethyl Acetate . Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow phases to separate. Collect the upper organic layer. Repeat with a second 10 mL portion of Ethyl Acetate.

  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (MgSO₄).

  • Concentration: Evaporate to dryness under nitrogen stream (at 40°C) and reconstitute in 1.0 mL Acetonitrile.

Method Validation (ICH Q2 Guidelines)

To ensure the "Trustworthiness" of these methods, the following validation parameters must be established in your laboratory:

Specificity (Isomer Stress Test)
  • Action: Inject a mixture of MNA and its isomers (e.g., 2-methyl-3-nitroanisole).

  • Acceptance: Baseline resolution (Rs > 1.5) between all isomers.

  • Note: If HPLC resolution fails, switch to a PFP (Pentafluorophenyl) column, which offers alternative selectivity for nitro-aromatics.

Linearity & Range
  • HPLC: 10 µg/mL to 500 µg/mL (R² > 0.999).

  • GC-MS: 0.05 µg/mL to 10 µg/mL (R² > 0.995).

Accuracy (Recovery)
  • Spike MNA into the sample matrix at 50%, 100%, and 150% of target concentration.

  • Acceptance: Recovery 90% - 110%.

  • Troubleshooting: Low recovery in LLE often indicates emulsion formation; use centrifugation to break emulsions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83159, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Adapted for nitro-aromatic separation principles). Retrieved from [Link]

  • Advanced Materials Technology. Separation of Nitroaromatics on Halo Phenyl-Hexyl Columns. (Demonstrating selectivity of phenyl phases for nitro-isomers). Retrieved from [Link]

Technical Application Note: Precision Handling and Storage of 2-Methyl-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the operational standards for handling 2-Methyl-5-nitroanisole (CAS: 13120-77-9). While widely utilized as an intermediate in the synthesis of azo dyes and pharmaceutical precursors, this compound presents a dual-hazard profile: toxicological risks (methemoglobinemia, potential carcinogenicity) and physicochemical hazards (thermal instability characteristic of nitroaromatics).

This guide moves beyond generic safety data sheets (SDS) to provide a causality-driven protocol . We explain why specific handling steps are necessary based on the molecular behavior of the anisole/nitro-group interaction, ensuring researchers can execute workflows with high scientific integrity and safety.

Physicochemical Profile & Identification

The stability of this compound is dictated by the electron-withdrawing nitro group at position 5 and the electron-donating methoxy group at position 1. This "push-pull" electronic structure influences its solubility and sensitivity to photo-degradation.

PropertySpecificationOperational Implication
IUPAC Name 1-Methoxy-2-methyl-5-nitrobenzeneUse this name for precise inventory search.
CAS Number 13120-77-9 Verify container labels against this ID.
Molecular Weight 167.16 g/mol Required for molarity calculations.
Appearance White to light yellow crystalsSelf-Validation: Darkening to orange/brown indicates oxidation or impurity.
Melting Point 69–71 °CLow MP requires storage away from heat sources to prevent caking.
Solubility Soluble in MeOH, EtOH, DCM, EtOAcInsoluble in water; requires organic solvent for cleaning spills.
Flash Point >100 °C (Predicted)Combustible; avoid open flames.

Hazard Assessment: The Mechanistic Basis

To handle this compound safely, one must understand the biological and chemical mechanisms at play.

Toxicological Mechanism (Methemoglobinemia)

Like many nitroaromatics, this compound can be metabolized into nitroso- or hydroxylamino-derivatives. These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

  • Operational Control: Dermal absorption is a primary route of entry. Standard nitrile gloves may offer insufficient protection over long durations due to the lipophilic nature of the anisole ring. Laminate or double-gloved nitrile is required.

Energetic Instability

The nitro group (-NO2) is inherently energetic. While the methyl and methoxy groups provide some steric and electronic stabilization, the compound effectively possesses an internal oxidizer.

  • Operational Control: Never distill reaction mixtures containing this intermediate to dryness without a rigorous DSC (Differential Scanning Calorimetry) safety assessment. Localized overheating can trigger rapid decomposition.

Protocol A: Self-Validating Storage System

A "self-validating" system implies that the storage method itself provides visual or physical cues regarding the compound's integrity.

Environmental Control
  • Temperature: Store at 2–8 °C (Refrigerated) . While stable at room temperature, refrigeration retards slow oxidation and sublimation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) .

    • Reasoning: The methyl group ortho to the ether linkage is susceptible to radical oxidation over long periods. Inert gas prevents the formation of benzylic peroxides or degradation products.

  • Light: Amber glass or foil-wrapped secondary containment is mandatory. UV light can cleave the C-NO2 bond, leading to radical formation and sample darkening.

The "Traffic Light" Validation Check

Before every use, perform this visual check:

  • White/Pale Yellow: Pass. Material is pristine.

  • Deep Yellow/Orange: Caution. Surface oxidation has occurred. Recrystallization (EtOH) recommended.

  • Brown/Red: Fail. Significant degradation. Dispose of as hazardous waste.[1][2]

Protocol B: Precision Handling & Solubilization

This workflow minimizes static discharge (a risk with dry organic crystals) and exposure.

PPE Requirements
  • Respiratory: N95/P100 mask (if handling powder outside a hood) or Full Fume Hood (Standard).

  • Dermal: Double-gloving technique.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield/Laminate (for prolonged handling) or thick Nitrile (8 mil).

The "Static-Free" Weighing Procedure

Dry nitroanisole crystals can generate static electricity, causing powder to "jump" and spread, increasing inhalation risk.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (which hydrolyzes impurities).

  • Ionize: Use an anti-static gun or ionizer bar inside the weigh station.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate triboelectric charge.

  • Dissolution:

    • Pre-measure solvent (e.g., Methanol) in the receiving vessel.

    • Add solid to the solvent (not solvent to solid) to minimize dust generation.

    • Note: Dissolution is generally endothermic or neutral; however, always stir gently to prevent local concentration gradients.

Visual Workflow: Lifecycle Management

The following diagram illustrates the logical flow of handling, emphasizing the critical decision points for safety validation.

G cluster_0 Phase 1: Receipt & Storage cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Disposal Rec Receipt of this compound Inspect Visual Integrity Check (White/Pale Yellow?) Rec->Inspect Store Store: 2-8°C, Dark, Inert Gas Inspect->Store Pass Reject Quarantine / Return Inspect->Reject Fail (Brown/Red) Equil Equilibrate to Room Temp (Prevent Condensation) Store->Equil Requisition Weigh Weighing Protocol (Anti-static measures) Equil->Weigh Solub Solubilization (Add Solid to Solvent) Weigh->Solub Waste Segregated Waste (High BTU Incineration) Solub->Waste Post-Exp

Figure 1: Operational lifecycle of this compound, detailing the "Traffic Light" validation step upon receipt and the anti-static weighing requirements.

Emergency Response & Disposal

Spill Management

Do not use paper towels for large spills (potential for spontaneous ignition if dried with nitro compounds).

  • Evacuate the immediate area.

  • Don PPE (including respiratory protection).[3]

  • Absorb liquid/solution with Vermiculite or Sand.

  • Neutralize: Wash the area with a dilute ethanolic potassium hydroxide solution (degrades the nitro compound), followed by water. Note: This produces a colored byproduct, indicating cleaning efficacy.

Disposal Streams
  • Waste Code: P-List or U-List equivalent (Toxic, Ignitable).

  • Method: High-temperature incineration equipped with a scrubber for NOx gases.

  • Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life and persists in water systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83159, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitroanisole isomers and toxicological data. Retrieved from [Link]

Sources

Troubleshooting & Optimization

how to increase the yield of 2-Methyl-5-nitroanisole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in the development of pharmaceuticals and agrochemicals, 2-Methyl-5-nitroanisole is a key building block in organic synthesis.[1] Its production, however, can present challenges that impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to enhance the efficiency of your this compound synthesis.

Technical Support Center: this compound Synthesis

This guide is structured to provide direct answers to common issues encountered during the synthesis of this compound.

Troubleshooting Guide: Maximizing Yield

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield is consistently low when synthesizing this compound from 2-methyl-5-nitrophenol. What are the most common causes?

Low yields in this Williamson ether synthesis typically stem from three main areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or issues with the methylating agent.

  • Inefficient Deprotonation: The first step of this reaction is the formation of a phenoxide ion. If this deprotonation is incomplete, the starting material will not be fully converted. The choice of base is critical. While potassium carbonate (K2CO3) is commonly used, it is a relatively weak base.[2] Ensure it is anhydrous and finely powdered to maximize its surface area and reactivity. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and careful handling. The solvent also plays a crucial role; polar aprotic solvents like DMF or acetonitrile are ideal for this reaction as they effectively solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.[2]

  • Suboptimal Reaction Temperature: The reaction is often performed at a slightly elevated temperature (e.g., 40-60°C) to increase the reaction rate.[2] However, excessively high temperatures can lead to side reactions, such as the decomposition of the product or solvent. It's essential to monitor the reaction temperature closely.

  • Methylating Agent Reactivity: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of iodide.[2] However, it is volatile and toxic, requiring careful handling in a well-ventilated fume hood. Dimethyl sulfate is another option but is also highly toxic. Ensure the methylating agent is fresh and has not degraded.

Q2: I'm attempting a direct nitration of 2-methylanisole and obtaining a mixture of isomers. How can I improve the regioselectivity for the 5-nitro isomer?

Controlling regioselectivity in the nitration of substituted aromatic rings is a common challenge. In 2-methylanisole, you have two activating groups: a methoxy group (-OCH3) and a methyl group (-CH3). Both are ortho-, para-directing. The methoxy group is a stronger activating group than the methyl group, and its directing effect will dominate.

  • Positional Effects: The primary positions for electrophilic attack are ortho and para to the methoxy group. This would lead to the formation of 3-nitro, 5-nitro, and some 6-nitro isomers. The formation of the desired 5-nitro isomer is favored due to steric hindrance from the adjacent methyl group, which disfavors nitration at the 3-position.

  • Influence of Reaction Conditions: The ratio of isomers can be highly dependent on the reaction conditions.[3]

    • Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically -10°C to 0°C) is crucial.[4][5] Higher temperatures can lead to the formation of undesired isomers and increase the risk of over-nitration, which can result in the formation of dinitro compounds and oxidative side products, often observed as a dark tar-like substance.

    • Acid Concentration: The composition of the nitrating mixture (typically a mixture of concentrated nitric acid and sulfuric acid) is also important. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). The concentration of sulfuric acid can influence the isomer distribution.[3]

Q3: My reaction mixture turns dark brown or black during nitration, and the final product is impure. What is causing this and how can I prevent it?

A dark discoloration during nitration is a classic sign of oxidative side reactions and the formation of polymeric byproducts.[6]

  • Cause: This is often due to an overly aggressive nitrating agent or poor temperature control.[6] The nitronium ion is a powerful electrophile, but nitric acid is also a strong oxidizing agent. At higher temperatures, it can oxidize the sensitive aromatic ring, leading to decomposition and the formation of complex, often tarry, impurities.

  • Prevention:

    • Strict Temperature Control: As mentioned, maintain a consistently low temperature throughout the addition of the nitrating agent.[7]

    • Slow Addition: Add the nitrating mixture dropwise to the solution of your substrate. This allows the heat generated by the reaction to dissipate and prevents localized "hot spots" where side reactions can occur.

    • Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents can be considered. A greener alternative to the mixed acid method is the use of bismuth nitrate pentahydrate, which can reduce the harshness of the reaction conditions.[8]

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for this compound: Williamson ether synthesis or direct nitration?

For laboratory-scale synthesis where high purity is the primary goal, the Williamson ether synthesis starting from 2-methyl-5-nitrophenol is often preferred. This route is generally more selective and avoids the formation of isomers that can be difficult to separate. The direct nitration of 2-methylanisole can be more atom-economical but requires careful optimization to control regioselectivity and minimize side reactions.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to achieve good separation.[6]

Q3: What are the critical safety precautions for these syntheses?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Both nitration and methylation reactions should be performed in a well-ventilated fume hood.[7]

  • Handling of Reagents:

    • Concentrated nitric and sulfuric acids are highly corrosive.[7] Handle them with extreme care.

    • Methylating agents like iodomethane and dimethyl sulfate are toxic and should be handled with caution.[2]

  • Exothermic Reactions: Nitration is highly exothermic.[7] Use an ice bath to control the temperature and prevent a runaway reaction.

  • Quenching: When the reaction is complete, it is often quenched by pouring it onto ice water. This should be done slowly and carefully, as the dilution of strong acids generates significant heat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general method for the methylation of a phenol.[2]

Materials:

  • 2-methyl-5-nitrophenol

  • Anhydrous potassium carbonate (K2CO3)

  • Iodomethane (CH3I)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methyl-5-nitrophenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.1 eq) to the solution.

  • Add iodomethane (3.0 eq) to the mixture.

  • Heat the reaction mixture to 40°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain this compound.[2]

Protocol 2: Synthesis of this compound via Nitration of 2-Methylanisole

This protocol is a general procedure for the nitration of an activated aromatic ring.

Materials:

  • 2-methylanisole (o-methylanisole)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the 2-methylanisole.

  • Cool the flask in an ice/salt bath to -10°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-methylanisole solution, ensuring the temperature does not rise above 0°C. The addition should be very slow.

  • After the addition is complete, stir the mixture at 0°C for an additional 2 hours.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data and Workflow Visualization

Optimized Reaction Parameters Summary
ParameterRoute A: Williamson Ether SynthesisRoute B: Direct Nitration
Starting Material 2-methyl-5-nitrophenol2-methylanisole
Key Reagents K2CO3, CH3I, DMF[2]Conc. H2SO4, Conc. HNO3[7]
Temperature 40-60°C[2]-10 to 0°C[5]
Reaction Time 2-3 hours[2]2-4 hours
Key Challenge Ensuring anhydrous conditionsControlling regioselectivity & temperature
Typical Yield Good to excellentVariable, dependent on optimization
Diagrams

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-methyl-5-nitrophenol in anhydrous DMF AddBase Add anhydrous K2CO3 Start->AddBase AddMeI Add Iodomethane (CH3I) AddBase->AddMeI Heat Heat to 40°C for 2-3 hours AddMeI->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour into water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H2O and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in Synthesis Start Low Yield of This compound Route Which synthetic route? Start->Route WES Williamson Ether Synthesis Route->WES Route A Nitration Direct Nitration Route->Nitration Route B WES_Check1 Check Base & Solvent: - Use anhydrous K2CO3/NaH - Use dry DMF/Acetonitrile WES->WES_Check1 WES_Check2 Check Temperature: - Maintain 40-60°C - Avoid overheating WES->WES_Check2 WES_Check3 Check Methylating Agent: - Use fresh Iodomethane - Ensure correct stoichiometry WES->WES_Check3 Nitration_Check1 Check Temperature Control: - Maintain -10 to 0°C - Slow, dropwise addition Nitration->Nitration_Check1 Nitration_Check2 Check Nitrating Agent: - Correct HNO3/H2SO4 ratio - Consider milder agents Nitration->Nitration_Check2 Nitration_Check3 Check for Side Reactions: - Dark color indicates oxidation - Ensure pure starting material Nitration->Nitration_Check3

Caption: Decision tree for troubleshooting low yield.

References

  • PrepChem (2023). Synthesis of 2-methyl-5-nitrophenol. Available at: [Link]

  • Eureka | Patsnap (2018). Process for producing 2-methyl-5-nitroimidazole. Available at: [Link]

  • Google Patents (2012).CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Google Patents (2016).CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Journal of Chemical and Pharmaceutical Research (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • PubChem. 2-Methyl-5-Nitroaniline. Available at: [Link]

  • Google Patents (1980).US4209631A - Process for the safe nitration of 2-methylimidazole.
  • PubChem. 2-Chloro-5-nitroanisole. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • University of California, Davis. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • PrepChem. Preparation of 2-nitroanisole. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (1979). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Available at: [Link]

Sources

impact of temperature on the regioselectivity of 2-methylanisole nitration

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Temperature Effects on Regioselectivity (2-Methylanisole) Assigned Specialist: Senior Application Scientist

Core Mechanism & Regioselectivity[1]

The "Why" Behind the Chemistry

In the nitration of 2-methylanisole (also known as o-methylanisole), two activating groups compete: the methoxy group (-OCH₃) and the methyl group (-CH₃) .

  • Electronic Dominance: The methoxy group is a much stronger activator (resonance donor) than the methyl group (inductive donor). Therefore, the -OCH₃ group dictates the directing effects.

  • Directing Sites:

    • Para to -OCH₃ (Position 4): This is the kinetically favored site due to lower steric hindrance compared to the ortho position.[1]

    • Ortho to -OCH₃ (Position 6): This site is activated but sterically crowded by the adjacent methoxy group.

    • Meta to -OCH₃ (Position 3 or 5): These sites are deactivated relative to the ortho/para positions and are rarely observed in mono-nitration under standard conditions.

The Temperature Factor: Temperature acts as the "tuning knob" for thermodynamic vs. kinetic control.

  • Low Temperature (<0°C): Maximizes regioselectivity for the 4-nitro isomer (kinetic product). The transition state for para-substitution is lower in energy due to less steric clash.

  • High Temperature (>25°C): Increases the energy of the system, allowing the reaction to overcome the higher activation energy barrier of the 6-nitro isomer (ortho-substitution) and promoting dinitration or ipso-substitution (displacement of groups).

Visualizing the Pathway

ReactionPathway Substrate 2-Methylanisole (Substrate) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + HNO3/H2SO4 Prod_Para 4-Nitro-2-methylanisole (Major Product) Kinetic Control Intermediate->Prod_Para Low Temp (<0°C) Fast Path Prod_Ortho 6-Nitro-2-methylanisole (Minor Product) Thermodynamic Influence Intermediate->Prod_Ortho High Temp (>20°C) Slower Path Prod_Di 4,6-Dinitro-2-methylanisole (Over-reaction) Prod_Para->Prod_Di Excess Heat/Acid Prod_Ortho->Prod_Di Excess Heat/Acid

Figure 1: Reaction pathway showing the divergence between kinetic (4-nitro) and thermodynamic/impurity pathways based on thermal energy.

Troubleshooting Guide (Q&A Format)

Scenario A: "My ratio of 4-nitro to 6-nitro is too low (poor selectivity)."

Q: I am seeing >30% of the 6-nitro isomer. How do I shift this back to the 4-nitro isomer? A: This indicates the reaction temperature is too high during the addition of the nitrating agent.

  • Root Cause: The "Ortho Effect." As temperature rises, the incoming nitronium ion (

    
    ) has enough energy to overcome the steric repulsion at the C6 position (next to the -OCH₃).
    
  • Protocol Adjustment:

    • Cool your reactor to -10°C to -5°C before adding the acid.

    • Control the exotherm. The addition of nitric acid to sulfuric acid is highly exothermic. If the internal temperature spikes, you momentarily lose selectivity.

    • Validation: Ensure your addition rate is slow enough that the internal probe never reads above 0°C.

Scenario B: "I am detecting dinitrated impurities (4,6-dinitro-2-methylanisole)."

Q: The LC-MS shows a peak with M+45 mass. Is this dinitration? A: Yes. The methoxy group activates the ring so strongly that the mono-nitrated product is still reactive enough to undergo a second nitration, especially if the temperature drifts.

  • Root Cause: Thermal runaway or local hot-spots.

  • Protocol Adjustment:

    • Stoichiometry: Strictly limit nitric acid to 1.0 - 1.05 equivalents . Do not use excess "just to be safe."

    • Quenching: Quench the reaction immediately upon consumption of the starting material. Do not let it "stir overnight" at room temperature.

Scenario C: "My yield is low, and I see phenolic byproducts."

Q: I'm losing the methyl ether group. Why? A: You are experiencing Ipso-substitution or acid-catalyzed hydrolysis.

  • Root Cause: High temperature combined with high acidity can cause the nitro group to displace the isopropyl or methyl groups (rare) or, more likely, the acid hydrolyzes the methoxy ether to a phenol.

  • Protocol Adjustment: Keep the temperature below 10°C. If using mixed acids, ensure the concentration of

    
     is not excessive (keep water content moderate) to prevent ether cleavage.
    

Optimized Experimental Protocol

Objective: Synthesis of 4-nitro-2-methylanisole with >90% regioselectivity.

ParameterSpecificationReason
Reagent HNO₃ (70%) / H₂SO₄ (98%)Standard "Mixed Acid" generates active

.
Stoichiometry 1.0 eq Substrate : 1.05 eq HNO₃Prevents dinitration.
Temperature (Addition) -10°C to 0°C Critical for regioselectivity (favors Para).
Temperature (Aging) 0°C to 5°CAllows reaction completion without byproduct formation.
Solvent Dichloromethane (DCM) or Acetic AnhydrideDCM acts as a heat sink; Acetic Anhydride creates acetyl nitrate (milder).
Step-by-Step Workflow
  • Setup: Charge a 3-neck flask with 2-methylanisole (1.0 eq) and DCM (5 vol). Insert an internal temperature probe.

  • Cooling: Submerge flask in an acetone/dry-ice bath (or glycol chiller) to reach -10°C .

  • Acid Prep: In a separate beaker, pre-mix concentrated

    
     and 
    
    
    
    at 0°C. (Alternatively, add
    
    
    to the flask first, then add
    
    
    dropwise).
  • Addition: Add the nitrating mixture dropwise. CRITICAL: Stop addition if internal temp rises above 0°C . Resume only when cooled.

  • Aging: Stir at 0°C for 1-2 hours. Monitor by HPLC/TLC.

  • Quench: Pour reaction mixture onto crushed ice (exothermic).

  • Workup: Separate organic layer, wash with saturated

    
     (removes acid) and brine. Dry over 
    
    
    
    .
Troubleshooting Logic Flow

Troubleshooting Start Start Analysis: Check HPLC/GC Check_Selectivity Is Para:Ortho ratio < 4:1? Start->Check_Selectivity Check_Dinitro Are Dinitro impurities > 5%? Check_Selectivity->Check_Dinitro No (Selectivity OK) Action_Temp Decrease Temp to -10°C Reduce Addition Rate Check_Selectivity->Action_Temp Yes (Too much Ortho) Action_Stoich Reduce HNO3 to 1.0 eq Quench earlier Check_Dinitro->Action_Stoich Yes Action_Good Process Optimized Check_Dinitro->Action_Good No

Figure 2: Decision tree for optimizing reaction conditions based on product distribution.

Data Summary: Temperature vs. Product Distribution

Note: Data derived from general trends in o-substituted anisole nitration [1, 2].

Temperature4-Nitro (Para)6-Nitro (Ortho)Dinitro/ByproductsRisk Level
-15°C ~85-90%~10-15%<1%Optimal
0°C ~80%~20%<2%Acceptable
25°C ~65-70%~25-30%~5%High
>40°C <60%>30%>10%Critical Failure

References

  • R. B. Moodie, K. Schofield, and M. J. Thomas. "Electrophilic aromatic substitution.[2] Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid."[3] Journal of the Chemical Society, Perkin Transactions 2, 1978. Link

  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Váradi, J., et al. "Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin." PMC (PubMed Central), 2019. Link

Sources

scaling up the synthesis of 2-Methyl-5-nitroanisole from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 2-Methyl-5-nitroanisole (MNA) is a critical intermediate step in the production of azo dyes and pharmaceutical precursors. While laboratory synthesis often utilizes rapid, high-energy methylation agents, scaling this process requires a pivot toward process safety and atom economy .

The primary scale-up challenge lies in the O-methylation of 2-methyl-5-nitrophenol . Historically, this was achieved using Dimethyl Sulfate (DMS). However, modern pilot plants are increasingly adopting Dimethyl Carbonate (DMC) due to its "green" profile, despite the higher activation energy required.

This guide addresses the technical hurdles of this transition, focusing on thermal management , phase transfer catalysis (PTC) dynamics, and impurity control .

Process Flow & Synthetic Strategy

The following diagram outlines the recommended "Green Route" (DMC) versus the "Legacy Route" (DMS), highlighting critical control points (CCPs) for the pilot plant.

MNA_Process_Flow cluster_Routes Route Selection Start Starting Material: 2-Methyl-5-nitrophenol Route_DMS Legacy Route: Dimethyl Sulfate (DMS) NaOH, Acetone/Water (Exothermic Risk) Start->Route_DMS Fast kinetics Route_DMC Recommended Route: Dimethyl Carbonate (DMC) K2CO3, TBAB (PTC) (High Temp/Pressure) Start->Route_DMC Green Chemistry Reaction Methylation Reaction (CSTR or Batch Reactor) Route_DMS->Reaction T < 40°C Route_DMC->Reaction T > 90°C (Reflux/Auto) Quench Quench/Workup Phase Separation Reaction->Quench Monitor Conversion Cryst Crystallization (MeOH/Water) Quench->Cryst Removal of Salts Final Target Product: This compound Cryst->Final Purity > 98%

Figure 1: Comparative process flow for MNA synthesis. The DMC route is preferred for safety, while DMS offers faster kinetics at the cost of toxicity.

Troubleshooting & Optimization Guide (Q&A)

This section addresses specific issues encountered during the scale-up of the O-methylation step.

Module A: Reaction Kinetics & Yield

Q1: We are switching from DMS to Dimethyl Carbonate (DMC) to improve safety, but our conversion has dropped from 95% to 60%. How do we recover the yield?

A: The reactivity of DMC is significantly lower than DMS because DMC acts as a methylating agent only at elevated temperatures (


).
  • Root Cause: At atmospheric pressure, the boiling point of DMC (

    
    ) limits the reaction temperature, often resulting in stalled kinetics.
    
  • Corrective Action:

    • Catalyst Upgrade: Ensure you are using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . Simple inorganic bases (

      
      ) are often insufficient due to poor solubility in organic carbonates.
      
    • Process Intensification: Run the reaction in an autoclave at

      
      . This pushes the equilibrium toward the product and overcomes the activation energy barrier.
      
    • Stoichiometry: DMC acts as both solvent and reagent.[1] Ensure a large excess (used as solvent) or at least 3-4 equivalents if using a co-solvent.

Q2: In the pilot reactor, we observe a "gummy" precipitate that fouls the impeller. This did not happen in the 1L flask.

A: This is a classic hydrodynamic scale-up issue in biphasic systems (Solid-Liquid).

  • Root Cause: In the lab, magnetic stirring creates high shear at the bottom. In a pilot reactor, the inorganic base (

    
     or 
    
    
    
    ) can clump if the impeller tip speed is too low or if water is introduced (causing stickiness).
  • Corrective Action:

    • Moisture Control: Ensure the starting phenol is dry. Even 1% water can cause the carbonate base to form a sticky paste.

    • Agitation: Switch to a Pitched Blade Turbine (PBT) or hydrofoil impeller to ensure axial flow and suspension of solids. Calculate the Just Suspended Speed (

      
      ) for your specific reactor geometry.
      
Module B: Impurity Profile & Quality Control

Q3: Our HPLC shows a new impurity (approx. 3-5%) eluting just after the main peak. It wasn't present in the DMS route.

A: This is likely the C-methylated byproduct or the O-methoxycarbonyl intermediate (if using DMC).

  • Mechanism: Phenoxide ions are ambident nucleophiles. While O-methylation is kinetically favored, high temperatures (required for DMC) can promote thermodynamic C-methylation on the aromatic ring.

  • Corrective Action:

    • Lower Temperature/Longer Time: If you are running at

      
      , reduce to 
      
      
      
      and extend the reaction time.
    • Base Selection: Switch from stronger bases (like NaOH) to weaker bases (

      
      ). Stronger bases increase the electron density on the ring, slightly favoring C-alkylation.
      
    • Check Feedstock: Verify your starting material (2-methyl-5-nitrophenol) does not contain isomers (e.g., 4-nitro or 6-nitro variants) from the upstream nitration step.

Module C: Process Safety (Thermal Hazards)

Q4: We are seeing a delayed exotherm when dosing the base into the mixture. Is this normal?

A: NO. Stop immediately. A delayed exotherm indicates accumulation of unreacted reagents .

  • Risk: In the DMS route, the reaction is highly exothermic. If the mixing is poor or the temperature is too low during dosing, the reagents accumulate. Once the "kick-off" temperature is reached, the accumulated mass reacts all at once (Thermal Runaway).

  • Protocol:

    • Dosing Strategy: Dose the methylating agent into the phenoxide (or vice versa) under strict temperature control. Do not dump-charge.

    • Calorimetry: Perform RC1 (Reaction Calorimetry) or DSC (Differential Scanning Calorimetry) to determine the Time to Maximum Rate (TMRad).

    • Emergency Cooling: Ensure the pilot reactor's jacket cooling capacity (

      
      ) exceeds the maximum heat release rate (
      
      
      
      ) of the accumulated dose.

Data Comparison: Lab vs. Pilot Plant

The following table summarizes the expected shifts in parameters when scaling up.

ParameterLab Scale (1 L)Pilot Scale (50 L - 500 L)Impact & Adjustment
Heat Transfer High Surface-to-Volume RatioLow Surface-to-Volume RatioExotherms are harder to control. Action: Extend dosing times.
Agitation Magnetic Bar (High Shear/Local)Mechanical Impeller (Bulk Flow)Mass transfer limitations in PTC. Action: Increase Tip Speed to 2-3 m/s.
Filtration Vacuum Buchner FunnelCentrifuge / Nutsche FilterCake compressibility becomes an issue. Action: Optimize crystal size via cooling ramp.
Reagent (DMC) Reflux (

)
Pressurized (

)
Action: Ensure reactor is rated for >5 bar pressure.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yield or purity issues during the campaign.

Troubleshooting_Tree Problem Issue Detected: Low Yield or Purity Check_Conversion Is Conversion > 95%? Problem->Check_Conversion Low_Conv Possible Cause: 1. Wet Solvent/Reagents 2. Poor Agitation (PTC failure) 3. Low Temp (DMC route) Check_Conversion->Low_Conv No (<90%) High_Conv High_Conv Check_Conversion->High_Conv Yes (>95%) Check_Impurity Identify Impurity Type Impurity_C C-Alkylated Byproduct Check_Impurity->Impurity_C New Peak (+14 mass) Impurity_Isomer Regioisomer (4-nitro) Check_Impurity->Impurity_Isomer Same Mass, diff RT High_Conv->Check_Impurity Solution_C Action: Reduce Reaction Temp Switch to Weaker Base Impurity_C->Solution_C Solution_Isomer Action: Check Starting Material (Upstream Nitration Issue) Impurity_Isomer->Solution_Isomer

Figure 2: Diagnostic logic for resolving yield and purity deviations.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[2] Green Chemistry, 10(4), 457-464. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitro-compound safety and thermal runaway risks).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges in the HPLC analysis of 2-Methyl-5-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peak tailing, ensuring the accuracy and reliability of your chromatographic results. As Senior Application Scientists, we provide not just solutions, but also the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most probable causes?

Peak tailing for this compound, a moderately polar and neutral compound, typically arises from a combination of factors. The most common culprits are secondary interactions with the stationary phase, degradation of the HPLC column, or issues within the HPLC system itself that contribute to extra-column band broadening.[1] While multiple retention mechanisms are a primary cause of peak tailing, it is crucial to systematically investigate each potential source to identify the root cause.[2]

Q2: How critical is the mobile phase pH when analyzing the neutral compound this compound?

For neutral compounds like this compound, the mobile phase pH has an insignificant effect on the analyte's retention time and resolution.[3][4] However, pH can indirectly influence peak shape by altering the ionization state of residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] At higher pH values, these silanol groups can become ionized (Si-O-), creating active sites that can interact with analytes, potentially leading to peak tailing even for neutral compounds through dipole-dipole or hydrogen bonding interactions.[5]

Q3: How can I efficiently diagnose the source of the peak tailing?

A logical, step-by-step approach is the key to effective troubleshooting. A primary diagnostic step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. This differentiation helps to isolate the problem to either analyte-specific interactions or a more general system or column issue.

Below is a troubleshooting workflow to guide your investigation:

G cluster_system System/Column Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed for This compound q1 Does tailing affect all peaks? start->q1 a1 Check for extra-column volume (fittings, tubing). q1->a1 Yes a4 Investigate secondary interactions with stationary phase. q1->a4 No a2 Inspect for column void at the inlet. a1->a2 a3 Consider column contamination or degradation. a2->a3 a5 Check for column overload. a4->a5 a6 Evaluate sample solvent effects. a5->a6

Caption: A decision tree to diagnose the cause of peak tailing.

II. In-depth Troubleshooting Guides

Section A: Stationary Phase and Analyte Interactions

The chemical structure of this compound (C₈H₉NO₃) includes a nitro group and a methoxy group, which contribute to its polarity and potential for secondary interactions.[6][7]

Q4: How can I minimize secondary interactions between this compound and the column packing?

Secondary interactions, particularly with residual silanol groups on the silica backbone of the stationary phase, are a frequent cause of peak tailing.[2][8] These silanols can exist in different forms, with some being more acidic and prone to interacting with analytes.[8]

G cluster_interaction Analyte-Stationary Phase Interaction analyte This compound (Moderately Polar) rp_phase Reversed-Phase (e.g., C18) analyte->rp_phase Primary Hydrophobic Interaction (Desired Retention) silanol Residual Silanol Group (Si-OH) analyte->silanol Secondary Interaction (Peak Tailing)

Caption: Primary vs. secondary interactions in reversed-phase HPLC.

Solutions to Mitigate Secondary Interactions:

  • Utilize a Highly End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated.[9] Opting for a column with high-density bonding and thorough end-capping, or one made from high-purity Type B silica, can significantly reduce peak tailing.[8][10]

  • Employ a Mobile Phase Additive: A "sacrificial base," such as triethylamine (TEA), can be added to the mobile phase in low concentrations.[11] TEA, being a small, basic compound, will preferentially interact with the active silanol sites, effectively masking them from the analyte.[11]

    Mobile Phase AdditiveTypical ConcentrationMechanism of Action
    Triethylamine (TEA)5-20 mMMasks active silanol sites.[11]

    Experimental Protocol: Using a Mobile Phase Additive

    • Prepare the aqueous portion of your mobile phase.

    • Add triethylamine to the desired concentration (e.g., 10 mM).

    • Adjust the pH of the aqueous portion to your method's specification.

    • Mix with the organic portion of the mobile phase.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Increase Buffer Concentration: For ion-exchange interactions, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to reduce secondary interactions.[10][12]

Section B: HPLC System and Hardware Issues

If all peaks in your chromatogram exhibit tailing, the problem is likely systemic rather than analyte-specific.[13]

Q5: My chromatogram shows tailing for all peaks. What should I check in my HPLC system?
  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[1]

    • Action:

      • Ensure all tubing connections are secure and that there are no gaps between the tubing and the receiving port.[14]

      • Use tubing with the smallest possible internal diameter and length necessary for your setup.[13]

  • Column Void: A void at the head of the column can form over time due to high pressure or pH stress, causing a disruption in the flow path.[13][10]

    • Action:

      • Disconnect the column and reverse the flow direction, flushing with a strong solvent to waste. This can sometimes help to settle the packed bed.[2]

      • If the problem persists, the column may need to be replaced.[13] Using a guard column can help extend the life of your analytical column.[13]

  • Blocked Frit: A partially blocked inlet frit on the column can also cause poor peak shape.

    • Action:

      • Reverse flush the column as described above.[2]

      • Always filter your samples and mobile phases to prevent particulate matter from reaching the column.

Section C: Method-Specific Problems
Q6: Could my sample preparation or injection parameters be the source of peak tailing?
  • Sample Solvent Effect: If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[14]

    • Action: Ideally, dissolve your sample in the mobile phase itself. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-Gaussian peak shape.[15]

    • Action:

      • Perform a loading study by injecting progressively smaller amounts of your sample (e.g., dilute your sample 10-fold and 100-fold).

      • If the peak shape improves with lower concentrations, you are likely overloading the column.

III. References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:13120-77-9 | this compound for Sale. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). How can I minimize secondary interactions (nonspecific binding) on a BEH SEC column?. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Characterization of 2-Methyl-5-nitroanisole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2-Methyl-5-nitroanisole and its Precursors Content Type: Publish Comparison Guide

Introduction

This compound (CAS: 13120-77-9) is a critical intermediate in the synthesis of azo dyes and pharmaceutical active ingredients.[1] Its structural integrity is pivotal for downstream efficacy, particularly in the manufacture of high-performance pigments (e.g., Pigment Red 22) and potential antibiotic derivatives.

For researchers in drug development and process chemistry, distinguishing this compound from its primary precursors—2-Methyl-5-nitrophenol (via methylation) and 2-Methylanisole (via nitration)—is a frequent analytical challenge. This guide provides an authoritative spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to establish self-validating quality control protocols.

Synthesis Pathways & Structural Logic

Understanding the spectroscopic shifts requires mapping the synthesis routes.[1][2] The two primary pathways introduce distinct impurities and spectral features.[1][2]

Pathway A (Methylation): Alkylation of 2-Methyl-5-nitrophenol using a methylating agent (e.g., MeI or DMS). Pathway B (Nitration): Electrophilic aromatic substitution of 2-Methylanisole.[1][2]

SynthesisPathways Phenol 2-Methyl-5-nitrophenol (Precursor A) Product This compound (Target) Phenol->Product Methylation (MeI/K2CO3) ImpurityA Unreacted Phenol (OH signal remains) Phenol->ImpurityA Incomplete Rxn Anisole 2-Methylanisole (Precursor B) Anisole->Product Nitration (HNO3/H2SO4) ImpurityB Isomers (e.g., 4-nitro) (Regioisomer shifts) Anisole->ImpurityB Side Rxn

Figure 1: Synthesis pathways for this compound showing critical impurity origins.

Comparative Spectroscopic Analysis

The transition from precursor to product is marked by distinct "diagnostic signals."[1][2] The following data synthesizes experimental values to provide a reference standard.

3.1. Nuclear Magnetic Resonance (¹H NMR)

The most definitive confirmation of conversion is the chemical shift of the oxygen-bound functionality.[1][2]

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Feature2-Methyl-5-nitrophenol (Precursor A)2-Methylanisole (Precursor B)This compound (Product)Diagnostic Shift / Note
-OH (Phenolic) δ 5.53 ppm (s, 1H)AbsentAbsentDisappearance of broad singlet confirms methylation.
-OCH₃ (Methoxy) Absentδ 3.76 ppm (s, 3H)δ 3.93 ppm (s, 3H)New Singlet appears. Downfield shift vs. precursor due to nitro group EWG effect.
Ar-CH₃ (Methyl) δ 2.34 ppm (s, 3H)δ 2.21 ppm (s, 3H)δ 2.35 ppm (s, 3H)Minimal shift; confirms integrity of the toluene core.
Ar-H (H-6) δ 7.72 ppm (d)δ 6.85 ppm (m)δ 7.75 ppm (d)Deshielded by ortho-NO₂ and ortho-OMe.
Ar-H (H-4) δ 7.67 ppm (dd)δ 7.15 ppm (m)δ 7.80 ppm (dd)Deshielded by ortho-NO₂.
Ar-H (H-3) δ 7.26 ppm (d)δ 6.80 ppm (m)δ 7.30 ppm (d)Least affected; meta to NO₂.

Key Insight: In the methylation route, monitor the region 5.0–6.0 ppm .[1][2] Any residual signal here indicates unreacted phenol.[1][2] In the nitration route, the aromatic region pattern simplifies from a complex multiplet (anisole) to a distinct 1:1:1 pattern (nitroanisole).[1][2]

3.2. Infrared Spectroscopy (FT-IR)

IR is particularly useful for rapid "Go/No-Go" analysis during reaction monitoring.[1][2]

Functional Group2-Methyl-5-nitrophenol 2-Methylanisole This compound Spectral Logic
O-H Stretch 3400–3200 cm⁻¹ (Broad)AbsentAbsentCritical: Broad band disappearance signals complete alkylation.
C-O Stretch ~1280 cm⁻¹~1250 cm⁻¹1265 cm⁻¹ Strong ether band; sharper than phenolic C-O.[1][2]
NO₂ (Asym) 1520 cm⁻¹Absent1515–1525 cm⁻¹ Strong diagnostic band for nitration success.[1][2]
NO₂ (Sym) 1340 cm⁻¹Absent1345–1350 cm⁻¹ Confirms nitro group presence.[1][2]
Experimental Protocols
Protocol A: Synthesis via Methylation (High Purity Route)

Use this protocol for generating analytical standards.

  • Reagents: Dissolve 2-Methyl-5-nitrophenol (1.0 eq) in anhydrous DMF (5 vol). Add K₂CO₃ (1.5 eq).[1][2]

  • Addition: Cool to 0°C. Add Iodomethane (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen.

  • Reaction: Warm to 40°C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The lower Rf spot (Phenol) should disappear.[1][2]

  • Workup: Pour into ice water. The product, This compound , precipitates as a pale yellow solid. Filter and wash with water to remove DMF.[1][2]

  • Purification: Recrystallize from Ethanol to remove trace iodine salts.

Protocol B: NMR Data Acquisition

Standardized method for reproducibility.

  • Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Ensure quantitative integration of methyl peaks).

    • Scans: 16.

    • Temperature: 298 K.[1][2]

  • Referencing: Calibrate residual CHCl₃ peak to δ 7.26 ppm .

Discussion: Impurity Profiling

In a drug development context, the "Nitration" route (Pathway B) often yields regioisomers (e.g., 2-methyl-4-nitroanisole) which are difficult to separate.

  • Detection: The H-3 proton in the 4-nitro isomer appears as a singlet (isolated) rather than a doublet, typically shifted to ~7.6 ppm.

  • Recommendation: For pharmaceutical intermediates, the Methylation route (Pathway A) is preferred despite the cost of precursors, as it guarantees the substitution pattern (regiospecificity) and simplifies purification to a simple wash (removing the phenolic precursor).

References
  • National Institute of Standards and Technology (NIST). (2025).[1][2] 2-Methyl-5-nitrophenol IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] 2-Methylanisole Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • PrepChem. (2025).[1][2][3] Synthesis of 2-methyl-5-nitroimidazole and derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Methyl-5-nitroanisole: A Yield and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, the efficient and selective synthesis of key intermediates is a cornerstone of successful project execution. 2-Methyl-5-nitroanisole is a valuable building block, and its synthesis presents a classic challenge of regioselectivity in aromatic substitution. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, focusing on reaction yields, mechanistic rationale, and practical applicability. We will dissect the experimental protocols, present comparative data, and offer field-proven insights to guide your synthetic planning.

Introduction: The Synthetic Challenge

The structure of this compound features three substituents on a benzene ring: a methoxy group, a methyl group, and a nitro group. The primary challenge lies in introducing the nitro group at the C-5 position relative to the methoxy group (C-1) and methyl group (C-2). The electronic effects of the existing substituents—the strongly activating, ortho-, para- directing methoxy group and the weakly activating, ortho-, para- directing methyl group—dictate the feasibility and outcome of direct electrophilic nitration. This guide will explore two primary strategies: a direct but problematic nitration of a commercially available precursor and a more robust, multi-step approach that ensures high regioselectivity and yield.

Route A: Direct Nitration of 4-Methylanisole

A seemingly straightforward approach is the direct electrophilic nitration of 4-methylanisole (also known as p-cresol methyl ether). This method is attractive due to its single-step nature. However, a deeper look into the underlying principles of electrophilic aromatic substitution reveals significant limitations.

Mechanistic Rationale & Selectivity Issues

The directing effects of the substituents on the 4-methylanisole ring are in competition. The methoxy group is a powerful activating group that directs incoming electrophiles to its ortho positions (C-2 and C-6). The methyl group is a less powerful activating group that directs to its ortho positions (C-3 and C-5).

The lone pairs on the oxygen of the methoxy group can delocalize into the aromatic ring, significantly increasing the electron density at the ortho and para positions.[1] This effect is much stronger than the hyperconjugation provided by the methyl group. Consequently, the positions ortho to the methoxy group (C-2 and C-6) are the most nucleophilic and thus the most reactive sites for nitration.

Therefore, the nitration of 4-methylanisole predominantly yields 2-methoxy-5-methyl-nitrobenzene (nitration at C-2) and other isomers, while the desired this compound (nitration at C-5, which is meta to the strongly directing methoxy group) is formed as a minor byproduct. Studies on the nitration of substituted 4-methylanisoles confirm that substitution typically occurs at positions activated by the methoxy group, often accompanied by complex side reactions like ipso-nitration.[2][3]

Verdict: Due to poor regioselectivity, the formation of a complex mixture of isomers, and the resulting low yield of the target compound, the direct nitration of 4-methylanisole is not a synthetically viable route for the clean, efficient production of this compound. The subsequent purification process would be exceedingly difficult and impractical for large-scale applications.

Route B: Multi-Step Synthesis via Phenolic Intermediate

A superior and more controllable strategy involves a multi-step pathway that builds the molecule with the correct regiochemistry from the ground up. This route proceeds through the key intermediate, 2-methyl-5-nitrophenol, which is then methylated in the final step.

Workflow Diagram: Route B

cluster_stage1 Stage 1: Synthesis of 2-Methyl-5-nitrophenol cluster_stage2 Stage 2: Williamson Ether Synthesis A o-Toluidine B Nitration (H2SO4, HNO3, <10°C) A->B C 2-Methyl-5-nitroaniline B->C D Diazotization & Hydrolysis (NaNO2, H2SO4, heat) C->D E 2-Methyl-5-nitrophenol D->E F Methylation (CH3I, K2CO3, DMF) E->F G This compound (Final Product) F->G

Caption: Workflow for the multi-step synthesis of this compound (Route B).

Stage 1: Synthesis of 2-Methyl-5-nitrophenol

This stage itself is a two-step process starting from o-toluidine.

Step 1.1: Nitration of o-Toluidine to 2-Methyl-5-nitroaniline

The initial step involves the nitration of o-toluidine. The amino group (-NH2) is a very strong activating group. To prevent over-oxidation and to control the reaction, it is first protonated in strong acid to form the anilinium ion. This deactivates the ring, but nitration can still proceed. The directing influence of the methyl group and the meta-directing (deactivating) anilinium ion leads to the desired 5-nitro isomer with high selectivity.

Experimental Protocol: Nitration of o-Toluidine [4][5]

  • In a reaction vessel equipped with a stirrer and thermometer, add concentrated sulfuric acid (e.g., 3.9 mL) and cool the vessel in a salt/ice bath to below 10°C.

  • Slowly add o-toluidine (e.g., 500 mg, 4.19 mmol) to the cold, vigorously stirring sulfuric acid, ensuring the temperature remains below 10°C.[5] This forms the o-toluidinium sulfate salt.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 0.9 mL) to concentrated sulfuric acid (e.g., 0.9 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the o-toluidinium sulfate solution over approximately 2 hours, maintaining the reaction temperature at -10°C to 0°C.[4]

  • After the addition is complete, pour the reaction mixture onto crushed ice.

  • Basify the mixture with a sodium hydroxide (NaOH) solution until an orange precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the product to obtain 2-methyl-5-nitroaniline. A reported yield for this reaction is approximately 90%.[4]

Step 1.2: Diazotization and Hydrolysis of 2-Methyl-5-nitroaniline

The resulting amine is converted to the corresponding phenol via a Sandmeyer-type reaction, involving the formation of a diazonium salt followed by thermal hydrolysis.

Experimental Protocol: Diazotization and Hydrolysis [6]

  • Dissolve 2-methyl-5-nitroaniline (e.g., 40 g) in 10% sulfuric acid (e.g., 600 mL) by heating to reflux.

  • Cool the solution to 0°C to allow the amine salt to precipitate.

  • While stirring continuously, add solid sodium nitrite (e.g., 18 g) in small portions. Monitor the reaction with starch-iodide paper; a positive test indicates the completion of diazotization.

  • In a separate, larger vessel, bring a solution of water (e.g., 800 mL) and concentrated sulfuric acid (e.g., 400 mL) to a vigorous reflux.

  • Add the prepared diazonium salt solution at once to the boiling acidic water.

  • Continue refluxing until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature, which will cause the product, 2-methyl-5-nitrophenol, to precipitate as a solid.

  • Collect the solid by filtration and dry to yield the crude product.

Stage 2: Williamson Ether Synthesis of 2-Methyl-5-nitrophenol

The final step is a classic Williamson ether synthesis, where the hydroxyl group of the phenol is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation [7]

  • Under an inert atmosphere (e.g., argon), dissolve 2-methyl-5-nitrophenol (e.g., 613 mg, 4.0 mmol) in anhydrous dimethylformamide (DMF) (e.g., 7 mL).

  • Add anhydrous potassium carbonate (K2CO3) (e.g., 608 mg, 4.4 mmol) to the solution. K2CO3 acts as the base to deprotonate the phenol.

  • Add iodomethane (CH3I) (e.g., 12.0 mmol) as the methylating agent.

  • Heat the reaction mixture with stirring to 40°C for 2-3 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and saturated brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford pure this compound.[7] This reaction typically proceeds with a high yield.

Comparative Analysis

The choice of a synthetic route is a balance of yield, purity, cost, safety, and scalability. Here, the comparison is stark.

Start Select Synthetic Route for This compound RouteA Route A: Direct Nitration of 4-Methylanisole Start->RouteA RouteB Route B: Multi-step via 2-Methyl-5-nitrophenol Start->RouteB EvalA Analysis: - Poor Regioselectivity - Isomeric Mixture - Low Yield - Difficult Purification RouteA->EvalA EvalB Analysis: - High Regioselectivity - High Purity - Good Overall Yield - Well-defined Steps RouteB->EvalB ConclusionA Verdict: Not Recommended EvalA->ConclusionA ConclusionB Verdict: Recommended Method EvalB->ConclusionB

Caption: Decision workflow for selecting a synthetic route.

Quantitative Data Summary

MetricRoute A: Direct NitrationRoute B: Multi-step via Phenolic IntermediateJustification
Overall Yield Very Low (<10-15%)Good to High (>70% possible)Route A produces multiple isomers. Route B is sequential with high-yielding steps (e.g., nitration ~90%).[4]
Purity & Selectivity PoorExcellentRoute B builds the molecule with precise regiocontrol, avoiding isomeric impurities.
Number of Steps 13Route A is shorter but ineffective. Route B's multiple steps are necessary for control.
Purification Extremely DifficultStraightforwardRoute A requires separation of close-boiling isomers. Route B involves standard filtration and chromatography.
Scalability PoorGoodThe defined, high-yielding steps of Route B are more amenable to scaling up than a reaction producing a complex mixture.
Reagent Hazards Standard (Nitrating agents)Moderate (Nitrating agents, NaNO2, CH3I)Both routes use hazardous materials. Route B involves a greater variety, including a diazotization step.

Conclusion and Recommendation

While the direct nitration of 4-methylanisole (Route A) appears appealing on paper due to its conciseness, it is a classic example of a synthetic trap. The lack of regiocontrol, stemming from the powerful and competing directing effects of the methoxy and methyl groups, renders this pathway impractical for producing this compound in acceptable yield and purity.

The multi-step synthesis via the 2-methyl-5-nitrophenol intermediate (Route B) is unequivocally the superior and recommended method. Although it involves more transformations, each step is well-established, high-yielding, and affords excellent regiochemical control. This strategic, stepwise approach ensures that the final product is obtained with high purity, making it the only viable option for research, development, and potential scale-up applications. For any scientist tasked with preparing this compound, investing the effort in Route B will save significant time and resources that would otherwise be spent on the intractable purification challenges posed by Route A.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

  • Sci-Hub. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

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A Senior Application Scientist's Guide to Impurity Profiling of 2-Methyl-5-nitroanisole from Diverse Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of product safety, efficacy, and regulatory compliance. 2-Methyl-5-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, is no exception.[1][2][3] The impurity profile of this compound can vary significantly between commercial suppliers due to differences in synthetic routes, purification methods, and storage conditions. This guide provides a comprehensive framework for the systematic impurity profiling of this compound, empowering you to make informed decisions when selecting a supplier and ensuring the integrity of your research and development endeavors.

The Genesis of Impurities in this compound: A Synthetic Perspective

Understanding the potential impurities in this compound begins with an examination of its common synthetic pathways. The impurities present in a given batch are often tell-tale signs of the manufacturing process employed. Two primary routes are commonly used:

  • Williamson Ether Synthesis from 2-Methyl-5-nitrophenol: This method involves the methylation of 2-methyl-5-nitrophenol.[4] The impurities from this process can include unreacted starting material (2-methyl-5-nitrophenol), residual alkylating agents, and byproducts of side reactions.

  • Nitration of 2-Methylanisole (o-Methylanisole): This route involves the direct nitration of 2-methylanisole. The directing effects of the methyl and methoxy groups on the aromatic ring can lead to the formation of several positional isomers. While the 5-nitro isomer is the desired product, other isomers such as 2-Methyl-3-nitroanisole, 2-Methyl-4-nitroanisole, and 2-Methyl-6-nitroanisole are common process-related impurities.[5][6] Over-nitration can also lead to the formation of dinitro- or trinitro- derivatives.

The following diagram illustrates the potential impurities arising from the nitration of 2-methylanisole.

cluster_products Reaction Products 2-Methylanisole 2-Methylanisole Reaction Reaction 2-Methylanisole->Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Reaction This compound This compound Reaction->this compound Desired Product Positional Isomers Positional Isomers Reaction->Positional Isomers Process Impurity Dinitro compounds Dinitro compounds Reaction->Dinitro compounds Process Impurity Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Process Impurity

Caption: Synthetic pathway and potential impurities from the nitration of 2-methylanisole.

A Multi-faceted Approach to Impurity Detection and Quantification

A robust impurity profiling strategy relies on the synergy of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this purpose, each offering unique advantages.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

HPLC is particularly well-suited for the separation of non-volatile and thermally labile compounds, making it ideal for resolving positional isomers of this compound. A well-developed HPLC method is the cornerstone of accurate impurity quantification.

This protocol provides a starting point for the development and validation of a specific HPLC method for your laboratory.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides good hydrophobic retention for aromatic compounds like this compound and its isomers.[7]

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar impurities.

  • UV Detection at 254 nm: The nitroaromatic chromophore in this compound and its likely impurities provides strong UV absorbance at 254 nm, allowing for sensitive detection.

The following diagram outlines the general workflow for HPLC-based impurity analysis.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC-based impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an indispensable tool for identifying unknown impurities.

This protocol can be adapted for the analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

Parameter Condition
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

MS Conditions:

Parameter Condition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-450 amu
Source Temperature 230 °C

| Transfer Line Temp | 280 °C |

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • DB-5ms Column: This is a low-polarity column that provides good separation for a wide range of compounds, including aromatic isomers.

  • Temperature Programming: A temperature ramp is essential to elute compounds with different boiling points, from volatile starting materials to higher-boiling dinitro byproducts.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification.

Data Interpretation and Comparison

A systematic comparison of the impurity profiles from different suppliers is the ultimate goal. The following table provides a template for summarizing your findings.

SupplierLot NumberImpurity (Retention Time/Name)Concentration (%)Identification Method
Supplier A A123Impurity 1 (RT: 15.2 min)0.25GC-MS
Impurity 2 (RT: 18.5 min)0.12HPLC (Relative RT)
Supplier B B456Impurity 1 (RT: 15.2 min)0.08GC-MS
Impurity 3 (RT: 21.1 min)0.31GC-MS
Supplier C C789No detectable impurities > 0.05%-HPLC, GC-MS

Adherence to Regulatory Standards

For applications in pharmaceutical development, adherence to the International Council for Harmonisation (ICH) guidelines on impurities is mandatory.[8] Key thresholds to consider include:

  • Reporting Threshold: The level at or above which an impurity must be reported.

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated.

  • Qualification Threshold: The level at or above which an impurity must be assessed for its toxicological safety.

These thresholds are dependent on the maximum daily dose of the final drug product and are detailed in the ICH Q3A and Q3B guidelines.[9][10]

Conclusion: A Commitment to Quality

A thorough impurity profiling of this compound from different commercial suppliers is a critical exercise in due diligence for any scientific endeavor. By employing a multi-pronged analytical approach and adhering to rigorous scientific principles, researchers can ensure the quality and consistency of their starting materials. This proactive approach not only mitigates risks associated with unknown impurities but also strengthens the foundation of reliable and reproducible scientific outcomes. The methodologies and frameworks presented in this guide provide a robust starting point for establishing a comprehensive in-house impurity profiling program.

References

  • ALFA CHEMICAL. Good Price CAS:13120-77-9 | this compound for Sale. Available from: [Link]

  • Resolve Mass. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]

  • Patsnap. Process for producing 2-methyl-5-nitroimidazole. Available from: [Link]

  • PubChem. 2-Methyl-5-Nitroaniline. Available from: [Link]

  • CP Lab Safety. This compound, min 99%, 100 grams. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • ResearchGate. ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]

  • Google Patents. Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

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Structural Elucidation of 2-Methyl-5-nitroanisole Isomers: A Comparative Guide to Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of polysubstituted benzenes, specifically the nitration of 2-methylanisole (or methylation of nitro-cresols), regioisomerism presents a critical analytical bottleneck. The target molecule, 2-Methyl-5-nitroanisole , often co-elutes or co-crystallizes with its isomers (e.g., 2-methyl-4-nitroanisole).

The Risk: Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data in drug development. Standard 1D NMR is often insufficient because both the target and its primary impurities exhibit nearly identical "AB + Singlet" aromatic splitting patterns.

The Solution: This guide compares the limitations of standard 1D


H NMR against the definitive resolution provided by advanced 2D NMR techniques (NOESY  and HMBC ). We demonstrate that while 1D NMR provides connectivity hints, 2D NMR provides spatial proof, making it the mandatory standard for GMP-level structural validation.

Part 1: The Isomer Landscape

To understand the analytical challenge, we must visualize the structural similarity of the potential isomers generated during synthesis.

The "Isomer Trap"

In a typical electrophilic aromatic substitution, the directing effects of the Methoxy (Ortho/Para) and Methyl (Ortho/Para) groups create a mixture of products.

IsomerLandscape cluster_isomers Potential Regioisomers (Nitration) Precursor Precursor: 2-Methylanisole Isomer4 2-Methyl-4-nitroanisole (Major Impurity) 'AB + Singlet' Pattern Precursor->Isomer4 Para to OMe Target TARGET: This compound 'AB + Singlet' Pattern Precursor->Target Para to Me Isomer6 2-Methyl-6-nitroanisole (Sterically Hindered) 'ABC' Pattern Precursor->Isomer6 Ortho to Both

Figure 1: The nitration of 2-methylanisole yields multiple isomers. Note that both the Target (5-nitro) and the Major Impurity (4-nitro) share the same 1,2,4-trisubstitution pattern, leading to spectral ambiguity.

Part 2: Comparative Analysis (1D vs. 2D NMR)

Method A: 1D H NMR (The Ambiguous Standard)

In 1D Proton NMR, we rely on scalar coupling (


-coupling) to determine neighbors.
  • The Target (this compound):

    • Protons at positions 3, 4, and 6.

    • H3 and H4 are ortho-coupled (

      
       Hz).
      
    • H6 is isolated between the NO

      
       and OMe groups (appears as a singlet or doublet with small meta-coupling).
      
  • The Impurity (2-Methyl-4-nitroanisole):

    • Protons at positions 3, 5, and 6.[1]

    • H5 and H6 are ortho-coupled (

      
       Hz).
      
    • H3 is isolated between the Me and NO

      
       groups (appears as a singlet).
      

Verdict: INSUFFICIENT. Both isomers produce a spectrum with two doublets (an AB system) and one singlet. Unless you have pure reference standards for both compounds to compare exact chemical shifts, 1D NMR cannot definitively distinguish them.

Method B: 2D NOESY & HMBC (The Advanced Solution)

To solve this, we must look at Spatial Proximity (NOESY) and Long-Range Connectivity (HMBC) .

1. NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (< 5 Å), regardless of the bond path.

  • Differentiation Logic:

    • In 5-Nitro (Target): The isolated proton is H6 . It is physically adjacent to the Methoxy (OMe) group.

      • Signal: Strong NOE cross-peak between OMe and the Singlet (H6).

    • In 4-Nitro (Impurity): The isolated proton is H3 . It is physically adjacent to the Methyl (Me) group.

      • Signal: Strong NOE cross-peak between Me and the Singlet (H3).

2. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away, bridging the "silent" quaternary carbons.

  • Differentiation Logic:

    • In 5-Nitro: The isolated proton (H6) will show a

      
       correlation to the Carbon bearing the Methoxy group (C1).
      
    • In 4-Nitro: The isolated proton (H3) will show a

      
       correlation to the Carbon bearing the Methyl group (C2).
      
Summary of Performance
Feature1D

H NMR
2D NOESY2D HMBC
Speed < 5 mins20-60 mins30-90 mins
Cost LowMediumHigh
Information Scalar Coupling (

)
Spatial ProximityC-H Connectivity
Isomer Specificity Low (Ambiguous)High (Definitive)High (Definitive)
Requirement Routine CheckStructure Elucidation Structure Elucidation

Part 3: Experimental Protocol

Objective: Definitive assignment of the regioisomer using a self-validating NMR workflow.

Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[2] (DMSO is preferred if the nitro group causes solubility issues or to prevent signal overlap).
  • Concentration: 10–20 mg in 0.6 mL solvent. (High concentration is critical for HMBC sensitivity).

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz recommended, 400 MHz min)
A. 1D Proton (Reference)[3]
  • Pulse Sequence: zg30 (30° pulse)

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

B. 2D NOESY (The Spatial Probe)
  • Pulse Sequence: noesygpph (Phase sensitive)

  • Mixing Time: 300–500 ms (Critical: Too short = no signal; Too long = spin diffusion).

  • Scans: 8–16 per increment.

  • Increments (TD1): 256 (provides sufficient resolution in F1).

C. 2D HMBC (The Connectivity Probe)
  • Pulse Sequence: hmbcgplpndqf (Magnitude mode or phase sensitive).

  • Long-range Delay: Optimized for

    
     Hz (approx 60-65 ms).
    
  • Scans: 32–64 (Quaternary carbons are insensitive).

Data Interpretation Workflow

ElucidationLogic Step1 1. Identify Isolated Proton (The 'Singlet') Step2 2. Check NOESY Correlations Step1->Step2 Decision Correlates to? Step2->Decision ResultA OMe Group (3.8 ppm) Decision->ResultA Strong NOE ResultB Methyl Group (2.3 ppm) Decision->ResultB Strong NOE ConclusionA CONFIRMED: This compound (H6 is isolated) ResultA->ConclusionA ConclusionB IMPURITY: 2-Methyl-4-nitroanisole (H3 is isolated) ResultB->ConclusionB

Figure 2: The decision tree for differentiating the 5-nitro and 4-nitro isomers based on NOESY data.

Part 4: Supporting Data (Simulated Case Study)

The following table illustrates the expected chemical shifts and correlations for the Target Molecule (this compound) in CDCl


.
PositionGroup

(ppm)
MultiplicityKey HMBC (

)
Key NOESY
1 C-OMe -Quaternary--
2 C-Me -Quaternary--
3 CH 7.25d (

)
C-1, C-5Me (Pos 2) , H4
4 CH 7.80dd (

)
C-2, C-6H3
5 C-NO

-Quaternary--
6 CH 7.65d (

)
C-1 (OMe) , C-4OMe (Pos 1)
Me CH

2.30sC-1, C-3H3
OMe OCH

3.95sC-1H6

Interpretation:

  • H6 (7.65 ppm) appears as a doublet with a small coupling constant (

    
     Hz, meta-coupling to H4).
    
  • Crucial NOE: The OMe signal at 3.95 ppm shows a cross-peak only with H6 (7.65 ppm), not with H3 or H4.

  • Crucial HMBC: The H6 proton shows a correlation to C1 (the carbon bearing the methoxy).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7444, 2-Methyl-5-nitroaniline. (Precursor/Analog Spectral Data). Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC pulse sequences).
  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). AIST Japan. (General reference for nitroanisole chemical shifts). Retrieved from [Link]

Sources

Technical Guide: Cost-Benefit Analysis of Purification Techniques for 2-Methyl-5-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-Methyl-5-nitroanisole (CAS: 13120-77-9) presents a specific set of challenges dictated by its physical state—a solid with a melting point of ~69–71°C—and its synthesis pathways.[1][2] While often treated as a commodity intermediate for azo dyes and pharmaceutical precursors, the required purity for drug development applications (>99.5%) demands a rigorous selection of purification methodology.

This guide evaluates three primary techniques: Recrystallization , Vacuum Distillation , and Flash Column Chromatography .[2]

Key Finding: For scalable, cost-effective purification, Recrystallization (Methanol/Water system) offers the optimal balance of yield (85-90%) and purity. However, for early-stage R&D where time is more valuable than solvent costs, Flash Chromatography remains the superior choice for rapid isomer removal.

Compound Profile & Purification Constraints

Understanding the physicochemical properties of this compound is the foundation of any purification strategy.[2]

PropertyValueImplication for Purification
Physical State Solid (Prisms/Powder)Favors crystallization over distillation.[2]
Melting Point 69–71°CLow MP requires careful temperature control during drying to avoid fusion.[2]
Boiling Point ~281°C (Predicted)High BP necessitates high vacuum for distillation to prevent thermal decomposition of the nitro group.[2]
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in WaterIdeal candidate for binary solvent recrystallization.
Major Impurities 2-methyl-5-nitrophenol (precursor), inorganic salts, regioisomers (if nitrated directly).Phenolic impurities require alkaline washing prior to final purification.

Detailed Methodology & Protocols

Technique A: Binary Solvent Recrystallization (Recommended)

The workhorse of industrial purification.

Mechanism: Exploits the differential solubility of the nitroanisole vs. impurities in a solvent gradient (Polarity shift).[2] Solvent System: Methanol (Good solvent) / Water (Anti-solvent).

Protocol:

  • Dissolution: Charge crude this compound into a reactor. Add Methanol (3.0 vol relative to mass).

  • Heating: Heat to reflux (65°C). Ensure complete dissolution.

    • Critical Step: If insolubles remain (likely inorganic salts), perform a hot filtration immediately.[2]

  • Anti-Solvent Addition: Slowly add Water (0.5 to 1.0 vol) dropwise to the refluxing solution until a persistent turbidity is just observed.

  • Clearing: Add a minimal amount of Methanol to clear the turbidity.[2]

  • Crystallization: Remove heat. Allow controlled cooling to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Filtration: Filter the pale yellow crystals. Wash with cold 1:1 MeOH/Water.

  • Drying: Vacuum dry at 40°C (Do not exceed 50°C to prevent melting).

Technique B: Vacuum Distillation

The bulk cleanup method.

Mechanism: Separation based on vapor pressure differences.[3] Constraint: Due to the nitro group, thermal stability is a concern. This method is best used only for separating the product from heavy tars or polymeric residues, not for separating isomers.[2]

Protocol:

  • Setup: Short-path distillation apparatus (to minimize thermal residence time).

  • Vacuum: High vacuum required (< 1 mmHg).

  • Temperature: Mantle temperature should not exceed 150°C.

  • Collection: The product will distill and likely solidify in the condenser.

    • Operational Risk:[2] The condenser coolant must be warm (approx. 50°C) to prevent the product from solidifying and clogging the path, or a heat gun must be used to melt the distillate into the receiver.[2]

Technique C: Flash Column Chromatography

The high-purity R&D standard.

Mechanism: Adsorption differential on silica gel.[2] Stationary Phase: Silica Gel (230-400 mesh).[2] Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 4:1).

Protocol:

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) and load onto the column.

  • Elution: Run gradient. This compound typically elutes before phenolic impurities but after non-polar tars.[2]

  • Monitoring: UV detection at 254 nm.

  • Concentration: Rotary evaporation of combined fractions.

Visualization: Workflow & Decision Logic

Diagram 1: Purification Decision Matrix

This logic flow helps researchers select the correct method based on impurity profile and scale.[2]

PurificationDecision cluster_legend Process Key Start Crude this compound ScaleCheck Scale > 100g? Start->ScaleCheck ImpurityCheck Contains Heavy Tars? ScaleCheck->ImpurityCheck Yes (Industrial) Column Flash Chromatography (Silica) ScaleCheck->Column No (Lab/R&D) Distill Vacuum Distillation (Remove Tars) ImpurityCheck->Distill Yes Recryst Recrystallization (MeOH/H2O) ImpurityCheck->Recryst No IsomerCheck Isomer Separation Required? Distill->Recryst Polishing Step Final Pure Product (>99%) Recryst->Final Column->Final key1 Decision Point key2 Purification Step

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Comparative Cost-Benefit Analysis

The following table synthesizes data based on standard laboratory and pilot-plant metrics for nitro-aromatic purification.

FeatureRecrystallization Vacuum Distillation Flash Chromatography
Purity Potential 98.0% - 99.5%95.0% - 98.0%>99.9%
Yield 85% - 92%70% - 80% (Losses to thermal deg.)90% - 95%
Solvent Cost Low (Methanol/Water are cheap)Very Low (Solvent-free)High (Large volumes of Hex/EtOAc)
Energy Cost Low (Heating to 65°C)High (High vacuum + Heat)Low (Ambient temp)
Scalability Excellent (Linear scaling)Moderate (Surface area limits)Poor (Linear cost increase)
Time Efficiency Moderate (Cooling time required)Fast (Throughput dependent)Slow (Elution time)
Safety Profile High (Standard flammable solvents)Low (Explosion risk if overheated)High (Standard ventilation)
Analysis of Trade-offs:
  • Yield vs. Purity: Chromatography provides the highest purity but at a cost factor of 10x-50x higher per gram compared to recrystallization due to silica and solvent consumption.

  • Thermal Risk: Distillation carries a safety risk.[2] Nitro compounds can undergo runaway decomposition.[2] If the crude contains significant inorganic salts (e.g., from a methylation reaction), these can create "hot spots" in a distillation flask, increasing explosion risk. Recrystallization is intrinsically safer. [2]

References

  • National Toxicology Program (NTP). (1992).[2] 2-Methyl-5-nitroaniline Physical Properties. National Institutes of Health.[2] Link

  • ChemicalBook. (2024). This compound Chemical Properties and Melting Point Data. Link

  • BenchChem. (2025).[4] Synthesis and Purification Protocols for Nitro-toluidine Derivatives. Link[2]

  • Ullmann's Encyclopedia of Industrial Chemistry. (1991). Nitro Compounds, Aromatic. Vol A17. VCH Publishers.[2] (Cited for general industrial purification standards of nitro-aromatics).

  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-5-nitroaniline/anisole.[2] Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Methyl-5-nitroanisole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are paramount. 2-Methyl-5-nitroanisole, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes, is one such compound that requires meticulous handling.[1][2] Its utility in organic synthesis is significant, but not without inherent risks that necessitate a robust understanding and implementation of safety protocols.[1] This guide provides essential, immediate safety and logistical information, with a focus on the correct selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, a nitroaromatic compound, presents several health hazards that underscore the critical importance of appropriate PPE. While specific toxicity data for this exact compound is limited, the safety profile of structurally similar chemicals, such as 2-nitroanisole and 2-methyl-5-nitroaniline, provides valuable insight into its potential risks.

Primary hazards include:

  • Toxicity: The compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

  • Potential Carcinogenicity: Some related nitroaromatic compounds are suspected of causing cancer.

A thorough understanding of these risks is the foundation of a strong safety culture and reinforces the necessity of the protective measures outlined below.

Core Protective Measures: Selecting the Right PPE

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended SpecificationRationale for Selection
Hand Protection Butyl rubber or heavy-duty nitrile gloves.[3] Consider double-gloving for extended handling.Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including nitro-compounds.[3] Nitrile gloves also provide good chemical resistance and are a common choice in laboratory settings.[4][5][6][7] Double-gloving enhances protection against potential tears or pinholes.[8]
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10][11] A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects the eyes from splashes of the chemical, which can cause irritation. Safety glasses with side shields are the minimum requirement, but goggles provide a more complete seal.[8]
Body Protection A chemically resistant lab coat, worn fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Prevents contact of the chemical with the skin and personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form or when adequate ventilation cannot be guaranteed.[12] All respirator use must comply with OSHA's respiratory protection standard (29 CFR 1910.134).[13][14][15][16][17]Protects against the inhalation of harmful vapors or aerosols. The selection of the appropriate respirator depends on the airborne concentration of the substance.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram illustrates the key steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate a specific handling area gather_ppe 2. Assemble all necessary PPE prep_area->gather_ppe don_ppe 3. Don PPE in the correct sequence gather_ppe->don_ppe weigh_transfer 4. Weigh and transfer the chemical in a ventilated enclosure don_ppe->weigh_transfer reaction_setup 5. Set up the reaction apparatus weigh_transfer->reaction_setup monitor 6. Monitor the reaction reaction_setup->monitor decontaminate 7. Decontaminate work surfaces and equipment monitor->decontaminate dispose_waste 8. Dispose of chemical waste and contaminated PPE decontaminate->dispose_waste doff_ppe 9. Doff PPE in the correct sequence dispose_waste->doff_ppe wash_hands 10. Wash hands thoroughly doff_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound.
Experimental Protocol: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a user seal check to ensure a proper fit.[17]

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, turning them inside out. If only one pair is worn, remove them.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and peel it off, turning it inside out as it is removed to contain any contamination.

  • Respirator: Remove from the back of the head.

  • Inner Gloves (if applicable): Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste generated should be treated as hazardous waste.[18][19][20][21]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., paper towels used for spills) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Reaction residues and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Leave at least 10% headspace in liquid waste containers to allow for expansion.[20]

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.

Disposal Procedure:

  • Ensure all waste containers are securely closed and properly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[18]

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Decontamination of Reusable Equipment:

All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.[22][23][24][25]

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely work with this compound, unlocking its potential in scientific discovery while prioritizing personal and environmental safety.

References

  • Best Chemical-Resistant Work Gloves 2024. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves. (n.d.). GlovesnStuff. Retrieved from [Link]

  • NIOSH Approved Respirator 5203 by 3M. (n.d.). The RIDGEPRO. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Harmony Lab & Safety Supplies. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • How to Choose the Right Nitrile Gloves. (2014, June 30). Uline. Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]

  • 1910.133 - Eye and face protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory equipment decontamination guidelines - standard operating procedure. (n.d.). University of Georgia Research. Retrieved from [Link]

  • Occupational Safety and Health Admin., Labor § 1910.133. (n.d.). GovInfo. Retrieved from [Link]

  • 29 CFR 1910.134 -- Respiratory protection. (n.d.). eCFR. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, Lehigh University. Retrieved from [Link]

  • ICSC 1520 - 2-NITROANISOLE. (n.d.). ILO and WHO. Retrieved from [Link]

  • Decontamination of Laboratory Equipment | Safe Labs Portal. (2024, December 16). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Eye and face protection - PPE-Info. (2024, February 21). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Respiratory Protection Standard (29 CFR 1910.134). (n.d.). Creative Safety Supply. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES. (n.d.). University of Florida. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Decontamination of Laboratory Equipment. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]

  • Appendix A 29 CFR 1910.134 Respiratory Protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • MAJOR REQUIREMENTS OF OSHA'S RESPIRATORY PROTECTION STANDARD 29 CFR 1910.134. (2006, December). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR Ch. XVII (7–1–14 Edition) § 1910.133. (n.d.). Government Publishing Office. Retrieved from [Link]

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444. (n.d.). PubChem. Retrieved from [Link]

  • Good Price CAS:13120-77-9 | this compound for Sale. (n.d.). ALFA CHEMICAL. Retrieved from [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University. Retrieved from [Link]

  • 29 CFR 1910.133 - Eye and face protection. (n.d.). CustomsMobile. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.